Cas no 91-21-4 (1,2,3,4-Tetrahydroisoquinoline)

1,2,3,4-Tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C9H11N. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the production of alkaloids and bioactive molecules. The compound features a partially saturated isoquinoline scaffold, offering versatility in functionalization for medicinal chemistry applications. Its rigid bicyclic structure enhances binding affinity in drug design, while the secondary amine group allows for further derivatization. The compound is commonly used in research settings for developing central nervous system (CNS) agents, antimicrobials, and other therapeutic candidates. High purity grades are available to ensure reproducibility in synthetic workflows. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
1,2,3,4-Tetrahydroisoquinoline structure
91-21-4 structure
Product Name:1,2,3,4-Tetrahydroisoquinoline
CAS No:91-21-4
MF:C9H11N
MW:133.190342187881
MDL:MFCD00006896
CID:34593
PubChem ID:7046
Update Time:2025-06-08

1,2,3,4-Tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetrahydroisoquinoline
    • 1.2.3.4-Tetrahydroisoquinoline
    • 1,2,3,4-tetrahydro-isoquinoline
    • Tetrahydroisoquinoline
    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-
    • 1,2,3,4-Tetrahydro isoquinoline
    • 1,2,3,4-Tetrahydro-2-isoquinoline
    • 1,2,3,4-Tetrahydro-2-azanaphthalene
    • 56W89FBX3E
    • UWYZHKAOTLEWKK-UHFFFAOYSA-N
    • 3,4-dihydro-1H-isoquinoline
    • tetrahyroisoquinoline
    • tetrahydroisoquinolin
    • PubChem7253
    • tetrahydro-isoquinoli
    • tetrahydro-isoquinoline
    • 1,2,3,4-Tetrahydroisoquinoline, 95%
    • Q-102336
    • Q411677
    • InChI=1/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H
    • D03EPY
    • CS-W002013
    • NCGC00091283-01
    • W-100315
    • 1,2,3,4-Tetrahydroleucoline
    • BRN 0116156
    • AI3-15931
    • CHEBI:125498
    • SCHEMBL19085
    • 1, 2, 3, 4-tetrahydro-isoquinoline
    • 1,2,3,4-tetrahydroisochinoline
    • 1,2,3,4 Tetrahydroisoquinoline
    • EC 202-050-0
    • T1676
    • DTXSID6026115
    • EINECS 202-050-0
    • THIQ 6
    • DTXCID106115
    • FT-0600443
    • Z57834231
    • WLN: T66 CMT&J
    • 1,2,3,4-tetra-hydroisoquinoline
    • 1 pound not2 pound not3 pound not4-Tetrahydro-isoquinoline
    • 1,2,3,4- Tetrahydroisoquinoline
    • 1,2.3.4-tetrahydroisoquinoline
    • BDBM13016
    • NCGC00091283-02
    • 2CK
    • MFCD00006896
    • F2190-0352
    • NSC15312
    • LS-1918
    • BRD-K18436203-001-01-4
    • 1,2,3,4-?Tetrahydroisoquinoline
    • NCGC00257928-01
    • L001004
    • racemic tetrahydroisoquinoline
    • NSC 15312
    • 1, 2, 3, 4 Tetrahydroisoquinoline
    • Tox21_200374
    • 1,2,3,4,-tetrahydro-isoquinoline
    • 3,4-dihydro-1 H-isoquinoline
    • STL182848
    • 5-20-06-00320 (Beilstein Handbook Reference)
    • 91-21-4
    • TS-01726
    • CHEMBL14346
    • EN300-18301
    • 1,3,4-Tetrahydroisoquinoline
    • NSC-15312
    • 1,2,3,4-tetrahydroisoquinolin
    • AKOS000119066
    • CAS-91-21-4
    • SY001156
    • 1, 2, 3, 4-tetrahydroisoquinoline
    • 1,2,3,4-Tetrahydroisoquinoline (ACI)
    • 1,2,3,4-Tetrahydroisoquinline
    • 1,2,3,4-Tetrahydro-2-azanaphthalene; 1,2,3,4-Tetrahydro-2-isoquinoline; 1,2,3,4-Tetrahydroisoquinoline; 3,4-Dihydro-1H-isoquinoline; NSC 15312;
    • NS00008017
    • ((1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl)diphenylmethanol
    • UNII-56W89FBX3E
    • {(1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol
    • (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
    • Isoquinoline, 1,2,3,4tetrahydro
    • DB-005616
    • MDL: MFCD00006896
    • Inchi: 1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
    • InChI Key: UWYZHKAOTLEWKK-UHFFFAOYSA-N
    • SMILES: C1C=C2CNCCC2=CC=1
    • BRN: 0116156

Computed Properties

  • Exact Mass: 133.08900
  • Monoisotopic Mass: 133.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.064 g/mL at 25 °C(lit.)
  • Melting Point: −30 °C (lit.)
  • Boiling Point: 233°C(lit.)
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: n20/D 1.568(lit.)
  • Solubility: 20g/l
  • Water Partition Coefficient: Soluble in water at 20°C 20g/L.
  • PSA: 12.03000
  • LogP: 1.66110
  • Solubility: Not determined
  • Sensitiveness: Sensitive to air

1,2,3,4-Tetrahydroisoquinoline Security Information

1,2,3,4-Tetrahydroisoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,3,4-Tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-100g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
100g
¥720.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-25g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
25g
¥225.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-500g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
500g
¥2880.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T139420-5g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 ≥95%
5g
¥71.90 2023-08-31
AstaTech
66636-5/G
1,2,3,4-TETRAHYDRO-ISOQUINOLINE
91-21-4 97%
5g
$19 2023-09-16
AstaTech
66636-25/G
1,2,3,4-TETRAHYDRO-ISOQUINOLINE
91-21-4 97%
25g
$29 2023-09-16
AstaTech
66636-100/G
1,2,3,4-TETRAHYDRO-ISOQUINOLINE
91-21-4 97%
100g
$95 2023-09-16
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0613579451- 5g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%(GC)
5g
¥ 80.0 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0613579443- 25g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%(GC)
25g
¥ 167.1 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0613579435- 100g
1,2,3,4-Tetrahydroisoquinoline
91-21-4 98%(GC)
100g
¥ 637.6 2021-05-18

1,2,3,4-Tetrahydroisoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ;  15 h, 120 °C
Reference
Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds
Wei, Zhongzhe; et al, ACS Catalysis, 2016, 6(9), 5816-5822

Production Method 2

Reaction Conditions
1.1 Reagents: Ethylenediamine ,  Ammonium bromide ;  5 h, 70 °C
Reference
Microwave-Assisted Deacylation of Unactivated Amides Using Ammonium-Salt-Accelerated Transamidation
Shimizu, Yuhei; et al, Angewandte Chemie, 2012, 51(34), 8564-8567

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydrogen telluride Solvents: Ethanol
Reference
A mechanistic approach to the reaction between imines and sodium hydrogen telluride
Barton, Derek H. R.; et al, Tetrahedron Letters, 1988, 29(21), 2571-4

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphonium, butyltriphenyl-, tetrahydroborate(1-)
Reference
Butyltriphenylphosphonium tetraborate (BTPPTB) as a selective reducing agent for the reduction of imines, enamines and oximes and reductive alkylation of aldehydes or ketones with primary amines in methanol or under solid-phase conditions
Hajipour, Abdol Reza; et al, Indian Journal of Chemistry, 2001, (2), 152-156

Production Method 5

Reaction Conditions
1.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol ,  Water ;  rt; rt; 6 h, reflux
Reference
Indium-Mediated Reduction of Hydroxylamines to Amines
Cicchi, Stefano; et al, Organic Letters, 2003, 5(10), 1773-1776

Production Method 6

Reaction Conditions
1.1 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water
Reference
Titanium(III)-induced transformation of hydroxylamines to imines or secondary amines
Kodera, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1994, 67(9), 2542-9

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Rhodium Solvents: Water ;  1 h
1.2 24 h, 50 °C
Reference
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source
Xie, Guoshu; et al, Catalysts, 2022, 12(12),

Production Method 8

Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Palladium Solvents: Water ;  1.5 h, 90 °C
Reference
Pd/C-Al-water facilitated selective reduction of a broad variety of functional groups
Schafer, C.; et al, Green Chemistry, 2017, 19(5), 1230-1234

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ,  Ammonium iodide Solvents: Ethanol ;  48 h, 60 °C
Reference
Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis
Shimizu, Yuhei; et al, Chemical Communications (Cambridge, 2014, 50(84), 12623-12625

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Divinylbenzene-styrene copolymer (sulfonated) ,  Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]bis(1,3,5-triaza-7-phosphatricyclo[… Solvents: Water ;  1 h, 20 bar, 80 °C
Reference
Facile heterogeneous catalytic hydrogenations of C:N and C:O bonds in neat water: anchoring of water-soluble metal complexes onto ion-exchange resins
Barbaro, Pierluigi; et al, Green Chemistry, 2012, 14(11), 3211-3219

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Indium Solvents: Ethanol ,  Water ;  6 h, reflux
Reference
On the Virtue of Indium in Reduction Reactions. A Comparison of Reductions Mediated by Indium and Zinc: Is Indium Metal an Effective Catalyst for Zinc Induced Reductions?
Matassini, Camilla ; et al, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1106-1113

1,2,3,4-Tetrahydroisoquinoline Raw materials

1,2,3,4-Tetrahydroisoquinoline Preparation Products

1,2,3,4-Tetrahydroisoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:91-21-4)1,2,3,4-Tetrahydroisoquinoline
Order Number:A10846
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:21
Price ($):215.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-21-4)1,2,3,4-Tetrahydroisoquinoline
A10846
Purity:99%
Quantity:500g
Price ($):215.0
Email